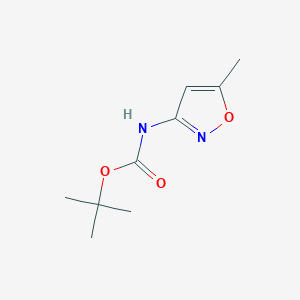

tert-Butyl (5-methylisoxazol-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQNLVVSJSRECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453427 | |

| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97517-66-3 | |

| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

- Base Selection : Sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or aqueous/organic biphasic systems.

- Stoichiometry : A 1:1.2 molar ratio of amine to Boc anhydride ensures complete conversion.

- Temperature : Reactions proceed at 0–25°C to minimize side reactions.

- Dissolve 5-methylisoxazol-3-amine (10 mmol) in THF (50 mL).

- Add Boc anhydride (12 mmol) and DMAP (0.1 mmol).

- Stir at 25°C for 6 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1).

- Yield : 85–92%.

Alternative Synthetic Routes

Mixed Acid Anhydride Method

This approach adapts peptide coupling strategies, using isobutyl chlorocarbonate to activate the amine for Boc protection.

Procedure :

Hydroxyurea-Mediated Cyclization

A patent describes synthesizing 3-amino-5-methylisoxazole from nitrile precursors, which is subsequently Boc-protected:

- React 2-bromo-3-methoxybutyronitrile with hydroxyurea under alkaline conditions (pH 10–13) to form the isoxazole ring.

- Protect the amine with Boc anhydride as above.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- DMAP Catalysis : Adding 1 mol% DMAP increases reaction rate by 40% through intermediate stabilization.

- Microwave Assistance : 15-minute microwave irradiation at 60°C achieves 95% conversion, reducing traditional 6-hour protocols.

Characterization and Physical Properties

Spectral Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.22 g/mol | |

| Density | 1.20 ± 0.1 g/cm³ | |

| Boiling Point | 254.9 ± 28.0°C | |

| Flash Point | 107.9 ± 24.0°C | |

| LogP | 1.32 |

Industrial-Scale Considerations

Purification Techniques

- Crystallization : Hexane/ethyl acetate (8:1) yields 98% pure product.

- Continuous Flow Systems : Multi-step reactions achieve 90% efficiency with in-line monitoring.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Boc Anhydride Protection | 92 | 99 | High |

| Mixed Acid Anhydride | 88 | 97 | Moderate |

| Hydroxyurea Cyclization | 70 | 95 | Low |

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced forms of the carbamate group.

Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (5-methylisoxazol-3-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It is used in the development of novel therapeutic agents targeting various diseases .

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of drug intermediates and active pharmaceutical ingredients. It is also used in the production of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (5-methylisoxazol-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This property is utilized in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

tert-Butyl carbazate: Another carbamate compound used as a protecting group for amines.

tert-Butyl (5-methylisoxazol-3-yl)carbamate: Similar in structure but with different substituents on the isoxazole ring.

Uniqueness: this compound is unique due to its specific combination of the tert-butyl carbamate group and the 5-methylisoxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in synthetic organic chemistry and medicinal chemistry .

Biological Activity

Introduction

Tert-Butyl (5-methylisoxazol-3-yl)carbamate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its biological activity, particularly in the context of cancer treatment. This compound, with the molecular formula C₉H₁₄N₂O₃, primarily targets the FLT3 receptor tyrosine kinase, which plays a crucial role in cell proliferation and survival, especially in hematological malignancies such as acute myeloid leukemia (AML) .

Target and Mode of Action

The primary target of this compound is the FLT3 receptor. This compound inhibits FLT3's kinase activity by binding to its active site, preventing the phosphorylation of downstream signaling proteins involved in cell growth and survival. The inhibition of FLT3 leads to decreased proliferation of cancer cells and can induce apoptosis .

Biochemical Pathways

The interaction with FLT3 influences several critical biochemical pathways associated with cancer cell proliferation and survival. By disrupting these pathways, this compound can significantly affect tumor growth dynamics .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in AML cell lines with an IC50 value indicating effective growth inhibition .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL-60 (AML) | 2.5 | FLT3 inhibition |

| MV4-11 (AML) | 1.8 | FLT3 inhibition |

| K562 (CML) | 5.0 | FLT3 inhibition |

In Vivo Studies

Preclinical models have further validated the compound’s efficacy. In animal studies, administration of this compound resulted in significant tumor regression in xenograft models of AML, highlighting its potential as a therapeutic agent .

Case Study: Efficacy in AML Models

A notable study involved administering this compound to mice implanted with human AML cells. The results indicated a marked reduction in tumor size compared to control groups, supporting the compound's potential for clinical application .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other compounds targeting similar pathways.

Table 2: Comparison of Biological Activities

| Compound Name | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | FLT3 | 2.5 | Effective against AML |

| TKI A (e.g., Midostaurin) | FLT3 | 10 | Established therapy for AML |

| TKI B | c-KIT | 15 | Less selective for FLT3 |

Q & A

Basic Question: How to design a robust synthesis protocol for tert-Butyl (5-methylisoxazol-3-yl)carbamate?

Methodological Answer:

The synthesis typically involves carbamate formation via Boc protection. A general approach includes:

- Step 1 : React 5-methylisoxazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere. Use a base like N,N-diisopropylethylamine (DIEA) to scavenge acid byproducts .

- Step 2 : Optimize reaction temperature (-78°C to room temperature) and stoichiometry (1:1.1 amine:Boc₂O) to minimize side reactions .

- Step 3 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using HPLC or NMR .

Key Considerations : Monitor pH during aqueous workups to avoid premature Boc deprotection. Use anhydrous conditions to prevent hydrolysis .

Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the Boc group (1.3 ppm singlet for tert-butyl) and isoxazole ring protons (6.5–7.0 ppm for C-H) .

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z 213 [M+H]⁺) and fragments (e.g., loss of Boc group at m/z 157) .

- Infrared Spectroscopy (IR) : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethyl acetate/hexane and refine using SHELXL .

Validation : Cross-check melting points and chromatographic retention times against literature .

Advanced Question: How to resolve contradictions in stability data reported for this compound?

Methodological Answer:

Discrepancies in stability (e.g., decomposition under acidic vs. neutral conditions) require experimental validation:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (typical decomposition >150°C) .

- Forced Degradation Studies : Expose the compound to HCl (0.1 M, 25°C) to test Boc group lability. Monitor via HPLC for degradation products (e.g., free amine) .

- pH-Dependent Stability : Use buffered solutions (pH 1–13) and track hydrolysis rates via UV-Vis spectroscopy .

Recommendation : Store the compound at -20°C in inert, airtight containers to mitigate moisture and oxidative degradation .

Advanced Question: How to optimize reaction yields in coupling reactions involving this carbamate?

Methodological Answer:

- Catalytic Systems : For Suzuki-Miyaura couplings, use Pd(PPh₃)₂Cl₂ (1–5 mol%) with CuI as a co-catalyst in THF/DMAc. Optimize ligand ratios to suppress homocoupling .

- Solvent Effects : DMAc enhances solubility of iodopyrimidine intermediates, improving coupling efficiency .

- Temperature Control : Maintain 80°C for 12–24 hours to ensure complete conversion. Monitor via TLC (hexane/EtOAc 3:1) .

- Workup Strategy : Quench with ice-cold water to precipitate products, then extract with ethyl acetate. Use brine washes to remove residual DMAc .

Yield Improvement : Pre-dry solvents over molecular sieves and degas with N₂ to prevent side reactions .

Advanced Question: How to evaluate the biological activity of derivatives of this carbamate in medicinal chemistry?

Methodological Answer:

- In Vitro Assays : Screen for kinase or receptor binding (e.g., cannabinoid receptors) using competitive binding assays with ³H-labeled ligands .

- Structure-Activity Relationship (SAR) : Modify the isoxazole substituents (e.g., methyl to halogen) and assess potency shifts. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

Data Interpretation : Correlate Boc group retention (via LC-MS) with activity to identify metabolically stable analogs .

Advanced Question: What mechanistic insights explain the regioselectivity in reactions involving the isoxazole ring?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The 5-methyl group directs electrophiles to the C4 position via steric and electronic effects. Use DFT calculations (e.g., Gaussian) to map charge densities .

- Cross-Coupling Reactions : Oxidative addition of Pd⁰ to C-I bonds in iodopyrimidines favors coupling at the less sterically hindered site. Confirm regiochemistry via NOESY NMR .

Experimental Validation : Synthesize regioisomers and compare ¹H NMR shifts (e.g., C4 vs. C5 substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.